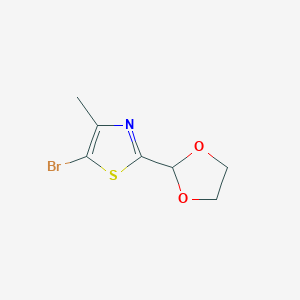

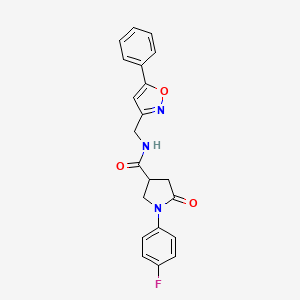

![molecular formula C16H16N2O2S B2742836 3-(thiophene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1219906-70-3](/img/structure/B2742836.png)

3-(thiophene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(thiophene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” is a complex organic molecule. It contains a thiophene-2-carbonyl group, which is a molecule containing two carbonyl (C=O) groups . The molecule is part of a larger class of compounds known as dicarbonyls .

Synthesis Analysis

The synthesis of this compound involves a series of furan- and thiophene-2-carbonyl amino acid derivatives . These derivatives have the potential to inhibit FIH-1, a protein that plays a role in the regulation of hypoxia-inducible factors . The inhibitory activities of these compounds were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex due to its structure. One study synthesized a series of furan- and thiophene-2-carbonyl amino acid derivatives, which have the potential to inhibit FIH-1 . The inhibitory activities of these compounds were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .Scientific Research Applications

Reactions of Triene-Conjugated Diazocompounds Containing Thiophene

This study explores the reactions of triene-conjugated diazo-compounds that include a thiophene ring. The compounds exhibit unique reactions compared to analogs with a benzene ring, leading to methano-bridged thieno[d]diazocines. Such compounds could have implications in the synthesis of novel organic materials with specific optical or electronic properties (Sharp et al., 2002).

Applications in Polymer Solar Cells

A study on alkyl substituted thienyl-C61-butyric acid methyl esters demonstrates their potential as acceptor materials in bulk-heterojunction polymer solar cells. These compounds, incorporating thiophene rings, offer high solubility and improved power conversion efficiency in solar cells, indicating potential applications in renewable energy technologies (Zhao et al., 2010).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) have been developed for luminescence sensing of environmental contaminants and for the removal of pesticides from solutions. These applications highlight the potential of thiophene-containing compounds in environmental monitoring and remediation efforts (Zhao et al., 2017).

Photophysical and Computational Studies

Research on pi-conjugated systems with diazaborolyl end-groups, including thiophene bridges, sheds light on their intense blue/violet luminescence and potential applications in organic electronics and photonics. Such studies are essential for designing materials with specific optical properties for use in devices like OLEDs and photovoltaic cells (Weber et al., 2009).

Mechanism of Action

properties

IUPAC Name |

11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-15-5-1-3-13-12-7-11(9-18(13)15)8-17(10-12)16(20)14-4-2-6-21-14/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRGRFVNKPCPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2742765.png)

![2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2742766.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2742768.png)

![(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride](/img/structure/B2742770.png)

![4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2742773.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2742774.png)

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2742776.png)